molecular formula C17H16N4O5 B2653207 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1211026-21-9

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2653207
CAS RN: 1211026-21-9
M. Wt: 356.338
InChI Key: YHYMJCLPZITIKU-UHFFFAOYSA-N
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Description

The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a substituted cinnamide . Substituted cinnamides have been found to be potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and their chemical structures were drawn using Marvin sketch . The electron donating like chloro, cyano and nitro and electron releasing groups like hydroxyl, methoxy, methyl etc. were tried on the benzylidene ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one was reported with the formula C17H13BN2O2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular properties of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-Substituted Phenylacrylohydrazides were predicted for their drug likeness and ADME studies .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines . These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated significant potency, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.

Anti-Inflammatory Properties

The compound’s structure suggests potential anti-inflammatory effects. Although specific studies on this compound are limited, its benzo[d][1,3]dioxol-5-yl moiety has been associated with anti-inflammatory activity . Further investigations are warranted to explore its potential in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Future Directions

The future directions of research on similar compounds include designing more potent drugs using QSAR studies . These studies use structural activity relationship, motif study of QSAR novel drugs to design selective inhibitor molecules using different software .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-21-8-12(17(19-21)23-2)16(22)18-7-11-6-14(26-20-11)10-3-4-13-15(5-10)25-9-24-13/h3-6,8H,7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYMJCLPZITIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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